![molecular formula C13H12FNO4 B2987926 5-[(4-Fluoroanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 332129-58-5](/img/structure/B2987926.png)
5-[(4-Fluoroanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Supramolecular Structures
Research into related compounds, such as 2,2-dimethyl-5-[3-(4-methylphenyl)-2-propenylidene]-1,3-dioxane-4,6-dione, has focused on understanding their supramolecular structures. These compounds exhibit crystallization behaviors and form structures stabilized by weak hydrogen bonds, leading to the formation of tetramers or dimers, which have implications for material science and molecular engineering (Low et al., 2002).
Antimicrobial Activity
Derivatives of related structures have been synthesized and evaluated for their antimicrobial activities against a range of Gram-positive and Gram-negative bacteria, as well as fungi. These studies highlight the potential of such compounds in developing new antimicrobial agents (Ghorab et al., 2017).
Stimuli-Responsive Fluorescence
Research into compounds with similar structural frameworks has demonstrated their ability to exhibit stimuli-responsive fluorescence. Such properties are significant for the development of smart materials and sensors. The modulation of fluorescence based on the molecular structure and polymorphism showcases the potential of these compounds in advanced optical applications (Hariharan et al., 2018).
Synthesis of Novel Derivatives
The chemical versatility of these structures allows for the synthesis of various novel derivatives with potential applications in drug development and as ligands in catalytic processes. Such research underscores the compound's utility in synthetic chemistry and pharmaceuticals (Dotsenko et al., 2019).
Optical, Electrochemical, and Thermal Properties
Studies on derivatives of Meldrum’s acid, which shares a core structure with the compound , have explored their vibrational, optical, electrochemical, and thermal properties. These investigations provide insight into the material's stability and electronic properties, relevant for material science and electronic devices (Antunes et al., 2021).
Mechanism of Action
Target of Action
A structurally similar compound, 4,5-bis(4-fluoroanilino)phthalimide, is known to selectively inhibit the epidermal growth factor (egf) receptor tyrosine protein kinase . The EGF receptor plays a crucial role in cell proliferation and survival, and its deregulation is associated with various proliferative diseases such as cancer .
Mode of Action
Based on the action of similar compounds, it can be inferred that it might interact with its target, potentially the egf receptor, and inhibit its tyrosine protein kinase activity . This inhibition could result in the disruption of signal transduction from the EGF receptor, thereby affecting cell proliferation and survival .
Biochemical Pathways
Given its potential target, it might affect pathways downstream of the egf receptor, such as the mapk/erk pathway and the pi3k/akt pathway, which are involved in cell proliferation, survival, and differentiation .
Result of Action
Based on the action of similar compounds, it can be inferred that it might lead to the inhibition of cell proliferation and induction of cell death in cells that overexpress the egf receptor .
properties
IUPAC Name |
5-[(4-fluoroanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO4/c1-13(2)18-11(16)10(12(17)19-13)7-15-9-5-3-8(14)4-6-9/h3-7,15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDOKVNKQPCKKSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CNC2=CC=C(C=C2)F)C(=O)O1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[(4-Fluorophenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.